methyl 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Overview
Description
Methyl 3-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine ring system, a benzoate ester, and a sulfonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinolizidine ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step involves the reaction of the quinolizidine intermediate with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolizidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 3-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activity. It may be investigated for its potential as a drug candidate or lead compound in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate cellular pathways and processes, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Methyl 3-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate can be compared with other similar compounds, such as:
Methyl 3-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Quinolizidine derivatives: Compounds containing the quinolizidine ring system, which may have similar chemical properties and applications.
Benzoate esters: Compounds with the benzoate ester functional group, which can be used in similar synthetic and industrial applications.
The uniqueness of methyl 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7S/c1-26-18(22)14-6-4-8-16(12-14)28-29(24,25)20-19(23)27-13-15-7-5-11-21-10-3-2-9-17(15)21/h4,6,8,12,15,17H,2-3,5,7,9-11,13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLKVSOVPIECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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